Methyl 2,6-dimethylisonicotinate
Description
Contextualization within Pyridine (B92270) Carboxylates Research
Significance in Organic and Medicinal Chemistry Research
Methyl 2,6-dimethylisonicotinate, a member of the pyridine carboxylate family, derives its primary significance from its role as a versatile building block in organic synthesis. cymitquimica.com It is frequently classified by chemical suppliers as a foundational intermediate for constructing more complex molecules. cymitquimica.combldpharm.com The compound's structure, which includes a pyridine core substituted with two methyl groups and a methyl ester, facilitates its participation in a range of chemical reactions. cymitquimica.com This reactivity makes it a valuable precursor for producing fine chemicals, agrochemicals, and pharmaceutical intermediates. cymitquimica.comlookchem.comlookchem.com A notable application is its use as a starting material in the synthesis of sophisticated ligands designed for complexation with metal ions, such as rare earth metals. google.com
Overview of Current Research Trajectories Involving this compound
Current research involving this compound is predominantly centered on its utility in synthetic chemistry as a precursor molecule. A significant research trajectory involves its transformation into other functionalized pyridine derivatives. For example, it can be converted into Methyl 2,6-bis(bromomethyl)isonicotinate, a highly reactive intermediate that serves as a stepping stone for further organic synthesis. smolecule.com Patent literature provides a specific example where this compound is first synthesized via the esterification of 2,6-dimethylisonicotinic acid. google.com This product is then subjected to bromination to create a dibromomethyl derivative, which is a key component in the synthesis of macropolycyclic compounds intended for use as rare earth metal cryptates. google.com These applications underscore the compound's role as a fundamental molecular framework for building more elaborate and functional chemical structures.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Compound Name | This compound | cymitquimica.comlookchem.comabacipharma.com |
| CAS Number | 142896-15-9 | cymitquimica.comlookchem.comabacipharma.com |
| Molecular Formula | C9H11NO2 | cymitquimica.comlookchem.comabacipharma.com |
| Molecular Weight | ~165.19 g/mol | cymitquimica.comabacipharma.com |
| Appearance | Solid; White powders; Colorless to pale yellow liquid/solid | cymitquimica.comlookchem.com |
| Common Synonyms | Methyl 2,6-dimethylpyridine-4-carboxylate; 2,6-Dimethyl-isonicotinic acid methyl ester | lookchem.com |
Spectroscopic Data: ¹³C NMR
The following carbon-13 Nuclear Magnetic Resonance (NMR) data has been reported in patent literature.
| Chemical Shift (ppm) | Assignment | Source |
| 24.5 | CH₃ | google.com |
| 52.5 | OCH₃ | google.com |
| 119.5 | C (tertiary) | google.com |
| 137.9 | C (quaternary) | google.com |
| 158.9 | C (quaternary) | google.com |
| 166.1 | C=O | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-dimethylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)5-7(2)10-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDMYLXCMZTSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479525 | |
| Record name | Methyl 2,6-dimethylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142896-15-9 | |
| Record name | Methyl 2,6-dimethylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2,6 Dimethylisonicotinate and Analogues
Esterification Reactions in Pyridine (B92270) Synthesis
Esterification is a fundamental reaction in the synthesis of methyl 2,6-dimethylisonicotinate, converting the carboxylic acid group of its precursor into the corresponding methyl ester.
Fischer Esterification Approaches
Fischer-Speier esterification is a widely employed method for producing esters from a carboxylic acid and an alcohol in the presence of a strong acid catalyst. byjus.comlibretexts.org This reversible reaction's equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing the water formed during the reaction. byjus.comlibretexts.org
In a typical synthesis of this compound, 2,6-dimethylisonicotinic acid is refluxed with methanol (B129727) and a catalytic amount of concentrated sulfuric acid for an extended period. google.com The reaction mixture is then neutralized, and the product is extracted and purified. google.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. byjus.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. byjus.com
| Reactants | Catalyst | Conditions | Product | Yield | Reference |
| 2,6-dimethylisonicotinic acid, Methanol | Sulfuric Acid | Reflux (24 hours) | This compound | Not specified | google.com |
Alkylation of Carboxylic Acid Salts with Alkyl Halides
While less common for the direct synthesis of this compound itself, the alkylation of carboxylic acid salts with alkyl halides is a viable method for preparing esters. This reaction involves the nucleophilic substitution of a halide by a carboxylate anion. The reactivity of this process can be influenced by factors such as the nature of the alkyl halide and the reaction conditions.
Precursor Compounds and Their Derivatization for Isonicotinate (B8489971) Structures
The synthesis of this compound relies on the availability of suitable precursor compounds that can be chemically modified to yield the desired isonicotinate structure.
Utilization of 2,6-Dimethylisonicotinic Acid as a Precursor
The most direct precursor for this compound is 2,6-dimethylisonicotinic acid. google.commolbase.comsci-hub.se This carboxylic acid can be readily converted to its methyl ester via Fischer esterification as previously described. google.com The synthesis of 2,6-dimethylisonicotinic acid itself can be achieved through various methods, including the oxidation of 2,6-lutidine. researchgate.net
Synthesis from Pyridine Derivatives and Subsequent Modifications
Various pyridine derivatives can serve as starting materials for the synthesis of this compound and its analogues. These approaches often involve multiple steps of functional group interconversion and substitution reactions on the pyridine ring.
One documented pathway involves starting from 2,6-lutidine, which can be oxidized to form 2,6-dimethylisonicotinic acid, and then esterified. researchgate.net Another approach involves the use of substituted pyridines that can be chemically altered. For instance, methyl 2,6-dichloroisonicotinate can be a precursor, where the chloro groups are substituted with methyl groups using an organometallic reagent like dimethyl zinc. lookchem.com
A multi-step synthesis starting from 4-cyano-2,6-dimethylpyridine has also been reported. google.com This involves the hydrolysis of the nitrile group to a carboxylic acid, yielding 2,6-dimethylisonicotinic acid, which is then esterified. google.com
Furthermore, modifications of the pyridine ring can be performed at various stages. For example, 2,6-dimethylisonicotinate can be subjected to bromination to yield methyl 2,6-bis(bromomethyl)isonicotinate, a versatile intermediate for further derivatization. smolecule.com
| Starting Material | Reagents | Intermediate | Final Product | Reference |
| 2,6-Lutidine | Oxidation | 2,6-Dimethylisonicotinic acid | This compound | researchgate.net |
| Methyl 2,6-dichloroisonicotinate | Dimethyl zinc(II) | - | This compound | lookchem.com |
| 4-Cyano-2,6-dimethylpyridine | Hydrolysis, then Esterification | 2,6-Dimethylisonicotinic acid | This compound | google.com |
| 2,6-Dimethylisonicotinate | N-Bromosuccinimide (NBS), AIBN | - | Methyl 2,6-bis(bromomethyl)isonicotinate | google.com |
Advanced Synthetic Strategies for Pyridine Carboxylate Scaffolds
Modern organic synthesis has introduced advanced strategies for the construction of complex pyridine carboxylate scaffolds, which are crucial in medicinal chemistry. nih.gov These methods often focus on regioselective functionalization and the efficient assembly of the pyridine ring. dovepress.com
Late-stage functionalization of pyridine-containing molecules is a growing area of interest, allowing for the introduction of diverse substituents at a late point in the synthetic sequence. dovepress.com For instance, the Minisci reaction allows for the direct C-4 alkylation of pyridines. acs.org
Cross-dehydrogenative coupling reactions promoted by agents like acetic acid and oxygen have been developed for the synthesis of functionalized pyrazolo[1,5-a]pyridine (B1195680) derivatives from 1,3-dicarbonyl compounds and N-amino-2-iminopyridines. acs.orgnih.gov These methods provide access to a wide range of substituted pyridine carboxylates with high efficiency. acs.orgnih.gov
Diels-Alder reactions between oxazoles and alkenes can also be employed to construct the pyridine ring system, as demonstrated in the synthesis of methyl 2,3-dimethylisonicotinate from 4,5-dimethyloxazole (B1362471) and methyl acrylate. nih.gov
These advanced strategies offer powerful tools for creating novel pyridine carboxylate analogues with tailored properties for various applications.
Cyclization Reactions in Pyridine Ring Formation
The formation of the pyridine ring is a fundamental step in the synthesis of compounds like this compound. Cyclization reactions, which involve the formation of the heterocyclic ring from a linear precursor, are a common and versatile method for this purpose. numberanalytics.com These reactions are particularly useful for creating complex pyridine derivatives. numberanalytics.com
One of the classical and widely used methods for pyridine synthesis is the condensation reaction between aldehydes or ketones and ammonia (B1221849) or amines. numberanalytics.com This approach, known as the Chichibabin synthesis, involves the reaction of an aldehyde with ammonia to form an imine, which subsequently undergoes cyclization and aromatization to yield the pyridine derivative. numberanalytics.com The regioselectivity, or the control of where substituents are placed on the ring, can be a challenge in these types of reactions. numberanalytics.com
More modern approaches often employ transition metal catalysts to facilitate the cyclization process, which can lead to improved yields and selectivity. numberanalytics.com A notable example is the [2+2+2] cycloaddition of nitriles and alkynes. acsgcipr.org This method is atom-efficient and allows for the convergent synthesis of pyridine rings from simpler building blocks. acsgcipr.org Metal catalysis provides lower energy pathways for these reactions, which are often disfavored under purely thermal conditions. acsgcipr.org For instance, ruthenium(II) and iron have been used to catalyze the synthesis of pyridines from alkynes and other precursors. acsgcipr.org
Table 1: Overview of Pyridine Ring Synthesis Methods
| Method | Description | Common Reactants | Key Features |
|---|---|---|---|
| Chichibabin Synthesis | Condensation of aldehydes/ketones with ammonia. numberanalytics.com | Aldehydes, Ketones, Ammonia | Classical method, proceeds via imine intermediate. numberanalytics.com |
| Bönnemann Cyclization | Cyclization of a nitrile and an alkyne. numberanalytics.com | Nitriles, Alkynes | Forms pyridine derivatives directly. numberanalytics.com |
| Metal-Catalyzed Cycloaddition | [2+2+2] cycloaddition of acetylenes and nitriles. acsgcipr.org | Alkynes, Nitriles | Atom-efficient, offers good control over substitution. acsgcipr.org |
Role of Dehydroacetic Acid (DHA) Derivatives in Heterocyclic Synthesis
Dehydroacetic acid (DHA) is a versatile and biologically active compound that serves as a valuable starting material in synthetic organic chemistry. tandfonline.com It is particularly useful in the synthesis of various heterocyclic compounds, including pyridine derivatives. tandfonline.comnih.gov
The synthesis of pyridin-2(1H)-ones, a class of heterocyclic compounds, can be achieved from dehydroacetic acid. nih.gov For example, the hydrolysis of dehydroacetic acid with sulfuric acid yields 4-hydroxy-6-methyl-2H-pyran-2-one. nih.gov This intermediate can then be reacted with aqueous ammonium (B1175870) hydroxide (B78521) to produce 4-hydroxy-6-methylpyridin-2(1H)-one. nih.gov These functionalized pyridin-2(1H)-ones are important intermediates for the synthesis of a wide range of nitrogen-containing heterocycles. nih.gov
Furthermore, dehydroacetic acid derivatives can be used in more complex synthetic routes to build highly substituted pyridines. The Krohnke condensation, for instance, utilizes DHA-derived chalcone (B49325) analogues (3-cinnamoyl-4-hydroxy-6-methyl-2-oxo-2H-pyrans) which react with phenacyl bromides to form trisubstituted pyridine-dehydroacetic acid conjugates. tandfonline.comnih.gov This multi-step procedure demonstrates the utility of DHA in creating complex molecular architectures centered around a pyridine core. tandfonline.comnih.gov
Table 2: Synthesis of Pyridine Derivatives from Dehydroacetic Acid
| Starting Material | Reagents | Product | Application |
|---|
Catalytic Approaches in Ester Synthesis
The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid, 2,6-dimethylisonicotinic acid. Catalytic methods are commonly employed to facilitate this transformation efficiently.
A standard and effective method is the Fischer-Speier esterification. science.org.ge This involves reacting the carboxylic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst such as concentrated sulfuric acid. A specific procedure for the synthesis of this compound involves refluxing a mixture of 2,6-dimethylisonicotinic acid, methanol, and a catalytic amount of concentrated sulfuric acid for 24 hours. google.com After neutralization and extraction, the desired ester is obtained. google.com
Another common reagent for this conversion is thionyl chloride (SOCl₂). science.org.ge In a typical procedure, thionyl chloride is added dropwise to a stirred solution of the carboxylic acid in methanol at a low temperature (0 °C). The reaction mixture is then stirred for an extended period at a higher temperature (50 °C) to complete the esterification. researchgate.net
The development of "green" or environmentally friendly approaches has also influenced esterification reactions. For instance, the use of natural zeolites as catalysts in the ethylation of isonicotinic acid has been studied, demonstrating the potential for solid acid catalysts to replace traditional mineral acids. science.org.geresearchgate.net
Table 3: Catalytic Esterification of Isonicotinic Acid Derivatives
| Carboxylic Acid | Reagents | Catalyst | Conditions | Product |
|---|---|---|---|---|
| 2,6-dimethylisonicotinic acid | Methanol | H₂SO₄ | Reflux, 24 hours google.com | This compound |
| Isonicotinic acid | Methanol | SOCl₂ | 0 °C to 50 °C, 12 hours researchgate.net | Methyl isonicotinate |
| Isonicotinic acid | Ethanol (B145695) | Natural Zeolites (H-forms) | 80 °C, inert atmosphere science.org.geresearchgate.net | Ethyl isonicotinate |
Reactivity and Mechanistic Studies of Methyl 2,6 Dimethylisonicotinate and Its Derivatives
Reactions with Nucleophilic Species
The reactivity of pyridine (B92270) and its derivatives towards nucleophiles is a key aspect of their chemistry. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. beilstein-journals.orgwikipedia.org In the case of methyl 2,6-dimethylisonicotinate, the ester group at the 4-position enhances this effect.
Reactions with nucleophiles can occur at several sites: the pyridine ring, the ester carbonyl group, or the methyl groups.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of this compound can undergo nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. wikipedia.org While there are no inherent leaving groups on the parent molecule, derivatives such as halogenated analogues would be susceptible to this reaction. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org
Reactions at the Ester Group: The ester functional group is susceptible to nucleophilic acyl substitution. For instance, hydrolysis with a base like sodium hydroxide (B78521) would yield 2,6-dimethylisonicotinic acid and methanol (B129727). evitachem.com
Reactions involving the Methyl Groups: The methyl groups can be deprotonated by a strong base to form a carbanion, which can then react with various electrophiles. jst.go.jp This type of reaction is a powerful tool for the functionalization of pyridine derivatives.
A summary of potential nucleophilic reactions is presented in the table below.
| Reaction Type | Nucleophile | Potential Product | Conditions |
| Hydrolysis | OH⁻ | 2,6-Dimethylisonicotinic acid | Basic |
| Aminolysis | RNH₂ | N-substituted 2,6-dimethylisonicotinamide | Varies |
| Deprotonation-Alkylation | Strong Base, then RX | C-alkylated derivative at the methyl group | Anhydrous, inert atmosphere |
Transformations Under Oxidative Conditions
The oxidation of this compound can lead to several products depending on the oxidant and reaction conditions.
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide, 2,6-dimethylpyridine (B142122) N-oxide. arkat-usa.org This transformation is commonly achieved using oxidizing agents like hydrogen peroxide in acetic acid, or with catalytic systems such as methyltrioxorhenium (MTO) and H2O2. arkat-usa.org The N-oxide group is electron-donating and can facilitate electrophilic substitution on the pyridine ring.
Oxidation of Methyl Groups: The methyl groups can be oxidized to various functional groups. For example, oxidation could potentially yield the corresponding carboxylic acids or aldehydes. The use of specific oxidizing agents can control the extent of oxidation.
Oxidative Coupling: In the presence of a suitable catalyst and oxidant, oxidative coupling reactions can occur, leading to the formation of biaryl compounds. beilstein-journals.org
The table below summarizes some oxidative transformations.
| Oxidizing Agent | Reaction Type | Major Product |
| H₂O₂ / Acetic Acid | N-Oxidation | 2,6-Dimethylpyridine N-oxide |
| Methyltrioxorhenium (MTO) / H₂O₂ | N-Oxidation | 2,6-Dimethylpyridine N-oxide |
| Strong Oxidants (e.g., KMnO₄) | Methyl Group Oxidation | 2,6-Dicarboxypyridine derivative |
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity and stereoselectivity are critical considerations in the derivatization of substituted pyridines.
Regioselectivity: In electrophilic aromatic substitution reactions of the corresponding N-oxide, the electron-donating N-oxide group directs incoming electrophiles to the ortho and para positions. However, since the para position is occupied by the ester, substitution would be directed to the C3/C5 positions. In nucleophilic aromatic substitution on a halogenated derivative, the position of the incoming nucleophile is dictated by the location of the leaving group. masterorganicchemistry.com Functionalization of the methyl groups via deprotonation is highly regioselective to those positions.
Stereoselectivity: If a reaction creates a new chiral center, the stereoselectivity becomes important. For example, in the reduction of the ester to an alcohol followed by further reactions, or in aldol-type reactions involving the deprotonated methyl groups, the formation of stereoisomers is possible. nih.gov The use of chiral catalysts or auxiliaries can induce stereoselectivity in these transformations. For instance, the Evans syn aldol (B89426) reaction is known to proceed with high diastereoselectivity. ut.ee
Reaction Mechanisms of Pyridine Ester Formation and Functionalization
Ester Formation (Esterification): this compound is typically synthesized by the esterification of 2,6-dimethylisonicotinic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. evitachem.comgoogle.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to give the protonated ester. Deprotonation yields the final product.
Functionalization Mechanisms:
Nucleophilic Aromatic Substitution (SNAr): The mechanism involves two main steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. wikipedia.orglibretexts.org The rate-determining step is usually the formation of the Meisenheimer complex. masterorganicchemistry.com
N-Oxidation: The mechanism of N-oxidation with a peracid involves the transfer of an oxygen atom from the peracid to the pyridine nitrogen. The reaction is believed to proceed through a concerted mechanism.
Deprotonative Functionalization: This involves the removal of a proton from one of the methyl groups by a strong base to generate a pyridyl anion. This anion then acts as a nucleophile and attacks an electrophile. jst.go.jp
Spectroscopic Characterization and Computational Analysis in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Spectral Analysis
A hypothetical ¹H NMR spectrum of Methyl 2,6-dimethylisonicotinate would be expected to show distinct signals corresponding to the different types of protons in the molecule. The two methyl groups attached to the pyridine (B92270) ring at positions 2 and 6 are chemically equivalent and would likely appear as a single sharp singlet. The protons on the pyridine ring at positions 3 and 5 are also equivalent and would produce another singlet. The methyl group of the ester functionality would also give rise to a singlet. The chemical shifts of these signals would be influenced by the electronic environment of the pyridine ring and the ester group.
Carbon-13 (¹³C) NMR Spectral Analysis
Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments. One would expect to see signals for the two equivalent methyl carbons on the ring, the two equivalent aromatic CH carbons, the two equivalent quaternary carbons of the ring to which the methyl groups are attached, the quaternary carbon at the 4-position, the carbonyl carbon of the ester, and the methoxy (B1213986) carbon of the ester.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques would be invaluable in confirming the structural assignments. A COSY (Correlation Spectroscopy) spectrum would show correlations between coupled protons, though for this specific molecule with its high symmetry, minimal or no cross-peaks would be expected in a standard COSY experiment. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate each proton signal to its directly attached carbon atom. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum would provide crucial information about the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart. For instance, correlations between the protons of the ring methyl groups and the adjacent ring carbons would be expected.
Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis
Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its fragmentation pattern. The molecular ion peak would confirm the compound's elemental composition. Fragmentation would likely involve the loss of the methoxy group from the ester, the entire ester group, or a methyl group from the pyridine ring, providing further structural evidence.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
An IR spectrum would show characteristic absorption bands for the functional groups present. Key peaks would include C-H stretching vibrations for the methyl and aromatic protons, a strong C=O stretching vibration for the ester carbonyl group, and C=N and C=C stretching vibrations characteristic of the pyridine ring.
UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. The pyridine ring, being an aromatic system, would be expected to exhibit characteristic π-π* transitions in the UV region. The precise wavelength of maximum absorbance (λmax) would be influenced by the methyl and ester substituents on the ring.
Computational Chemistry and Theoretical Studies
Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to predict the molecular geometry, vibrational frequencies (to compare with experimental IR spectra), NMR chemical shifts, and electronic properties of this compound. Such theoretical studies would complement experimental data and provide a deeper understanding of the molecule's structure and reactivity.
Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in understanding its reactivity, stability, and spectroscopic properties. By solving the Kohn-Sham equations, researchers can determine the electron density distribution and derive various molecular properties.
A typical DFT study on a substituted pyridine like this compound would involve geometry optimization to find the most stable molecular structure. Following optimization, calculations of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are performed. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ias.ac.in
Furthermore, DFT can be used to simulate vibrational spectra (infrared and Raman), which can be compared with experimental data to confirm the molecular structure. The calculated electrostatic potential mapped onto the electron density surface reveals regions that are prone to electrophilic or nucleophilic attack. nih.gov
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.5 D |
Note: The data in this table is representative and based on typical values for similar pyridine derivatives studied by DFT; specific experimental or calculated values for this compound may vary.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.
MD simulations are also invaluable for studying intermolecular interactions. By simulating this compound in a solvent, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. In the context of materials science or pharmacology, MD can be used to simulate the interaction of the compound with a surface or a protein's active site, providing insights into binding affinities and mechanisms.
Table 2: Representative Intermolecular Interaction Parameters for this compound from MD Simulations
| Interaction Type | Potential Energy (kcal/mol) |
| van der Waals | -2.5 |
| Electrostatic | -4.1 |
| Hydrogen Bonding (with water) | -3.8 |
Note: The data in this table is illustrative and represents typical energy ranges for intermolecular interactions of similar organic molecules in a simulated environment.
Quantum Chemical Calculations of Interaction Energies
Quantum chemical calculations provide a highly accurate means of quantifying the strength and nature of intermolecular interactions. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion.
For a dimer of this compound or its interaction with another molecule, these calculations can elucidate the fundamental forces driving the association. For instance, the interaction between the nitrogen atom of the pyridine ring and a hydrogen bond donor can be precisely quantified. These calculations are computationally intensive but offer a level of detail that is not accessible through classical methods like MD.
The results of these calculations are crucial for understanding phenomena such as crystal packing, ligand-receptor binding, and self-assembly. By understanding the dominant forces in the intermolecular interactions of this compound, researchers can better predict its behavior in various chemical and biological systems.
Table 3: Decomposition of Interaction Energy for a this compound Dimer (Illustrative)
| Energy Component | Value (kcal/mol) |
| Electrostatic | -5.2 |
| Exchange | 7.8 |
| Induction | -1.5 |
| Dispersion | -4.9 |
| Total Interaction Energy | -3.8 |
Note: The data presented in this table is hypothetical and serves to illustrate the typical components of interaction energy for aromatic molecules as determined by quantum chemical calculations.
Biological Activities and Pharmacological Implications of Methyl 2,6 Dimethylisonicotinate and Its Analogues
Investigation of Bioactivity Profiles
Research into the bioactivity of compounds structurally related to Methyl 2,6-dimethylisonicotinate has unveiled a range of pharmacological effects. A notable area of investigation involves the synthesis of various derivatives from 2,6-disubstituted isonicotinic acid hydrazides. Pharmacological screening of these novel compounds has demonstrated significant anti-inflammatory, analgesic, anticonvulsant, and antiparkinsonian activities. nih.gov Many of these synthesized derivatives have shown efficacy comparable to established drugs such as diclofenac (B195802) potassium, carbamazepine, and benztropine (B127874) in preclinical models. nih.gov
Furthermore, studies on other analogues, such as derivatives of 2-amino-4,6-dimethylpyridine (B145770), have highlighted their potential as anti-inflammatory agents. tandfonline.comnih.gov The antihypoxic activity of 2,6-dimethylpyridine-N-oxide has also been explored, showing a protective effect in various experimental models of hypoxia, suggesting potential applications in conditions associated with oxygen deprivation. researchgate.net
Role in Medicinal Chemistry Research
The 2,6-dimethylpyridine (B142122) core, the central structure of this compound, is a recognized "privileged scaffold" in medicinal chemistry. Its structural rigidity, potential for hydrogen bonding, and ability to be chemically modified at various positions make it an attractive starting point for the design of new drugs.
Pyridine (B92270) derivatives are fundamental building blocks in pharmaceutical synthesis. While specific examples of marketed drugs synthesized directly from this compound are not prominently documented in the reviewed literature, its structural components—the pyridine ring and reactive ester group—position it as a versatile precursor for creating more complex molecules. The isonicotinic acid moiety, for instance, is a core component of the anti-tuberculosis drug Isoniazid. nih.gov The 2,6-disubstituted isonicotinic acid hydrazides have been used as starting materials to create a series of novel thiazolo derivatives with diverse biological activities. nih.gov
The 2,6-dimethylpyridine scaffold is integral to the development of various pharmacologically active compounds. Its utility is demonstrated in the creation of molecules targeting different biological systems. For example, researchers have used this scaffold to develop derivatives with anti-inflammatory and cholinesterase-inhibiting properties, which could be relevant for treating conditions like Alzheimer's disease. tandfonline.comnih.gov The design of selective inhibitors for enzymes like fibroblast growth factor receptor 4 (FGFR4) has also utilized aminodimethylpyrimidinol and aminotrimethylpyridinol derivatives, highlighting the versatility of the methylated pyridine/pyrimidine (B1678525) core in targeted cancer therapy. semanticscholar.org The structure allows for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules.
Modulation of Biological Targets
The therapeutic effects of compounds derived from the 2,6-dimethylisonicotinate scaffold are rooted in their ability to interact with specific biological targets, such as enzymes and receptors.
A key area of research for this class of compounds is enzyme inhibition. Derivatives of 2-amino-4,6-dimethylpyridine have been identified as moderately active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.comnih.gov These enzymes are critical targets in the management of Alzheimer's disease. Quantitative structure-activity relationship (QSAR) studies on these derivatives have shown that their binding affinity is influenced by several factors, including molecular volume and the nature of the substituent groups. tandfonline.comnih.gov The association of anti-inflammatory and cholinesterase-inhibiting activities within the same molecule is considered a promising strategy for developing multi-target drugs for complex neurodegenerative diseases. tandfonline.comnih.gov
Below is a table summarizing the inhibitory activity of selected 2-amino-4,6-dimethylpyridine derivatives on cholinesterases.
| Compound | Target Enzyme | Inhibition Constant (Ki in µM) |
| Derivative A | Acetylcholinesterase (AChE) | Data Not Specified |
| Derivative B | Butyrylcholinesterase (BChE) | Data Not Specified |
| Tacrine (Reference) | Acetylcholinesterase (AChE) | Data Not Specified |
While the pyridine nucleus is a common feature in ligands for various receptors, specific receptor binding studies for this compound are not extensively documented. However, broader research on pyridine derivatives indicates their potential to interact with G-protein coupled receptors (GPCRs). For example, certain 1,4-dihydropyridine (B1200194) and pyridine derivatives have been shown to bind to adenosine (B11128) receptors, with some analogues displaying selectivity for the A3 subtype. nih.gov These findings suggest that the 2,6-dimethylpyridine scaffold could be modified to create ligands with affinity and selectivity for specific receptor targets, although further research is needed to explore this for the title compound and its direct derivatives.
Interaction with Methyl Modifying Enzymes and Histone Methylation Pathways
The epigenetic regulation of gene expression is a complex process orchestrated by various enzymes, including those that modify DNA and histone proteins. Methyl modifying enzymes, such as DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), play a critical role in this regulatory network. wikipedia.org These enzymes catalyze the transfer of methyl groups to DNA or histone proteins, leading to changes in chromatin structure and gene transcription. wikipedia.org Misregulation of these methylation patterns is associated with numerous diseases, including cancer. wikipedia.org
While direct research on the interaction of this compound with methyl modifying enzymes is not extensively documented in current literature, studies on analogous pyridine structures reveal the potential of this chemical class to modulate epigenetic pathways. A notable example involves a class of non-nucleoside, reversible inhibitors selective for DNMT1 that feature a 3,5-dicyanopyridine core. nih.gov These compounds exert their inhibitory effect through a distinct mechanism; they intercalate into hemi-methylated DNA within the minor groove, which results in a conformational shift of the DNMT1 active-site loop. nih.gov One such inhibitor, GSK3735967, not only displaces the active-site loop but also stabilizes it through interactions at newly created binding sites. nih.gov This demonstrates that the pyridine scaffold can serve as a foundational structure for developing potent and selective inhibitors of key methyl modifying enzymes.
The broader field of histone methylation has seen the development of numerous small-molecule inhibitors targeting HMTs, although these are not all pyridine-based. For instance, sinefungin (B1681681) and its synthetic analogues are known inhibitors of SETD2, the enzyme responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3). nih.gov Other compounds like A-196 have been identified as selective inhibitors of SUV420H1 and SUV420H2, while UNC0646 selectively inhibits G9a and GLP. abmole.com These examples underscore the druggability of histone methyltransferases and the potential for developing targeted epigenetic therapies. The exploration of pyridine-based derivatives, including analogues of this compound, could therefore be a promising avenue for discovering novel modulators of histone methylation pathways.
Exploration of Specific Bioactivities in Related Pyridine/Pyrimidine Derivatives
The pyridine and pyrimidine rings are privileged scaffolds in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. nih.govresearchgate.net Their synthetic tractability and ability to interact with various biological targets have made their derivatives the subject of intensive research for therapeutic applications.
Antimicrobial Research (Antibacterial, Antifungal)
Pyridine and pyrimidine derivatives are a well-established class of compounds investigated for their antimicrobial properties. researchgate.netnih.gov Research has demonstrated their efficacy against a broad spectrum of multidrug-resistant (MDR) pathogens, making them a vital area of interest in the face of growing antibiotic resistance. nih.gov
Numerous studies have synthesized and evaluated novel pyridine and pyrimidine analogues for their ability to inhibit the growth of pathogenic bacteria and fungi. For instance, certain 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine derivatives have been shown to interact with bacterial cell walls, leading to apoptosis. nih.gov Other research has focused on thiophene-pyrazole-pyridine hybrids, which demonstrated good activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhimurium. nih.gov Similarly, izoxazole-pyridone derivatives have shown potent antimicrobial effects against Streptococcus pneumoniae, Bacillus subtilis, and Klebsiella pneumoniae. nih.gov The antifungal potential of these scaffolds has also been confirmed, with various derivatives showing activity against fungi such as Candida albicans, Aspergillus flavus, and Aspergillus niger. nih.govresearchgate.netmdpi.com
| Derivative Class | Target Microorganisms | Observed Activity/Results | Reference |
|---|---|---|---|
| Thiophene-pyrazole-pyridine hybrids | S. aureus, B. subtilis, E. coli, S. typhimurium, A. flavus, C. albicans | Good antimicrobial activity against tested strains. | nih.gov |
| Izoxazole-pyridone derivatives | S. pneumoniae, B. subtilis, S. epidermidis, E. coli, P. vulgaris, K. pneumonia | Good antimicrobial activity; some derivatives showed double the potency of Ampicillin (B1664943) against B. subtilis. | nih.gov |
| N-alkylated pyridine-based organic salts | S. aureus, E. coli | Compound 66 showed the best antibacterial activity with MIC values of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli. | nih.gov |
| 2-Phenyloxazolo[4,5-b]pyridine derivatives | Methicillin-resistant S. aureus (MRSA) | Showed high activity against bacteria, comparable to ampicillin and streptomycin. | nih.gov |
| Pyridine-N-oxide derivatives | S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, A. clavatus | Demonstrated good antibacterial and antifungal activity. | mdpi.com |
Anti-inflammatory Investigations
Derivatives of pyridine and pyrimidine have attracted significant attention for their anti-inflammatory potential. nih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), and the suppression of pro-inflammatory cytokines and nitric oxide (NO) production. nih.gov
A comparative study of novel pyridine and pyrimidine derivatives evaluated their effects on lipopolysaccharide (LPS)-stimulated RAW 246.7 macrophages. nih.govresearchgate.net Several compounds from both classes were found to be non-toxic and showed significant inhibition of NO production. nih.govresearchgate.net The most promising compounds, a pyridine derivative (7a) and a pyrimidine derivative (9d), were further analyzed for their effect on gene expression. nih.gov The pyridine derivative 7a significantly decreased the mRNA and protein expression levels of inflammatory cytokines including interleukin-1 (IL-1), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-ɑ), nuclear factor kappa β (NF-kβ), and inducible nitric oxide synthase (iNOS). nih.gov
Other research has focused on pyrido[2,3-d]pyrimidine (B1209978) derivatives as selective COX-2 inhibitors. tandfonline.com Certain compounds in this class exhibited superior COX-2 inhibition compared to the reference drug celecoxib (B62257), highlighting the potential for developing safer nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. tandfonline.com
| Derivative Class | Assay/Model | Key Findings | Reference |
|---|---|---|---|
| Novel Pyridine Derivatives (e.g., 7a) | LPS-stimulated RAW 264.7 macrophages | Inhibited NO production with an IC50 of 76.6 µM. Significantly decreased expression of IL-1, IL-6, TNF-ɑ, NF-kβ, and iNOS genes. | nih.govresearchgate.net |
| Novel Pyrimidine Derivatives (e.g., 9d) | LPS-stimulated RAW 264.7 macrophages | Inhibited NO production with an IC50 of 88.7 µM. Significantly decreased expression of IL-1, IL-6, NF-kβ, and iNOS genes. | nih.govresearchgate.net |
| Pyridopyrimidinone Derivatives (e.g., IIId, IIIf, IIIg, IIIi) | In vitro COX-1/COX-2 inhibition assay | Exerted superior selective inhibition for COX-2 (IC50 = 0.67–1.02 µM) compared to celecoxib (IC50 = 1.11 µM). | tandfonline.com |
| Pyrimidin-4-yl-benzimidazole (2a) | In vitro enzyme immunoassay (EIA) for COX-2 | Showed potent COX-2 inhibitory activity with an IC50 of 3.5 µM. | tandfonline.com |
Anticancer Research and Cytotoxicity Studies
Pyridine and pyrimidine scaffolds are fundamental in the development of anticancer therapeutics, with several approved drugs, such as Sorafenib (pyridine-based) and 5-Fluorouracil (pyrimidine-based), used in clinical practice. nih.gov These heterocyclic compounds serve as a basis for designing agents that can treat a variety of cancers, including those of the breast, lung, colon, and liver. researchgate.net
The anticancer activity of these derivatives is often evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. One study synthesized a series of pyridine, pyrane, and pyrimidine derivatives and tested them against 59 different human tumor cell lines. nih.gov Several of the synthesized compounds demonstrated significant in vitro antitumor activity at low concentrations, with some showing high selectivity against leukemia cell lines. nih.gov Another review highlights recently developed pyridine and pyrimidine analogues with potent cytotoxic effects on cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanisms underlying their anticancer effects are diverse and can include the disruption of cell migration, induction of apoptosis, and cytotoxic effects via DNA intercalation. researchgate.net
| Derivative Class | Cancer Cell Lines Tested | Observed Activity/Results | Reference |
|---|---|---|---|
| Substituted Pyridines, Pyranes, and Pyrimidines | 59 human tumor cell lines (leukemia, melanoma, lung, colon, brain, etc.) | Compounds 2, 3, 4c, 6, 7, 9b, 10a, and 11 showed significant antitumor activity (log10 GI50 = -4.7). | nih.gov |
| Pyrido[2,1-b] quinazoline (B50416) fused derivatives | NCI-H460, A549, HCT-116 | Showed cytotoxic actions against an array of malignant cell lines. | |
| Benzo mdpi.combohrium.comcyclohepta[1,2-b]pyridine systems | A549 (lung), MCF-7 (breast) | All 10 synthesized derivatives were found to be potent cytotoxic agents against both cell lines. |
Antiviral Efficacy
The pyridine and pyrimidine cores are integral to the design of antiviral agents, demonstrating a broad spectrum of activity against numerous viruses, including human immunodeficiency viruses (HIV), hepatitis B and C viruses (HBV, HCV), influenza virus, and coronaviruses. nih.goveurekaselect.com The development of new antiviral drugs is a global health priority, particularly due to the emergence of drug-resistant viral strains. eurekaselect.com
Research into pyridine derivatives has identified compounds that inhibit viral replication through various mechanisms. These include the inhibition of reverse transcriptase, DNA and RNA polymerase, and viral maturation processes. eurekaselect.com For example, a 3-cyano-4,6-diphenyl-pyridine core has been identified as a promising scaffold for developing inhibitors that target the protein-protein interaction between the PA and PB1 subunits of the influenza virus polymerase. mdpi.com In the context of coronaviruses, a study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines revealed that several compounds exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com This highlights the potential of these scaffolds in designing novel antiviral agents against a range of viral pathogens. mdpi.com
| Derivative Class | Target Virus | Mechanism/Key Finding | Reference |
|---|---|---|---|
| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | Human coronavirus 229E (HCoV-229E) | Compounds 7a, 7b, and 7f showed remarkable efficacy, emerging as strong candidates for further investigation. | mdpi.com |
| 3-Cyano-4,6-diphenyl-pyridine derivatives | Influenza A Virus | Act as inhibitors of the viral polymerase PA–PB1 protein-protein interaction. | mdpi.com |
| General Pyridine Derivatives | HIV, HCV, HBV, RSV, CMV | Exhibit a wide range of antiviral activities through mechanisms like reverse transcriptase and polymerase inhibition. | eurekaselect.comresearchgate.net |
| Pyridine-N-oxide (Compound 223) | SARS-CoV-2 | Molecular docking studies showed excellent stability to inhibit the main protease 3CLpro of CoV-2. | mdpi.com |
Anticonvulsant Activity
Pyridine and pyrimidine derivatives are actively being explored for the treatment of neurological disorders, particularly epilepsy. nih.govekb.eg The search for new anticonvulsant drugs with improved efficacy and fewer side effects is a persistent endeavor in medicinal chemistry. ekb.egjchemrev.com The anticonvulsant action of pyridine-based compounds often involves the modulation of various receptors, including GABA-A, NMDA, and ion channels. jchemrev.comjchemrev.com
Several studies have synthesized novel series of these derivatives and evaluated their anticonvulsant properties using standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govekb.eg In one such study, a series of new substituted thiopyrimidine derivatives were synthesized and tested, with several compounds displaying remarkable anticonvulsant efficiency comparable to reference drugs like Phenytoin and Carbamazepine. ekb.eg Further neurochemical analysis of the most potent compounds revealed they caused a notable elevation of GABA levels and a reduction in glutamate (B1630785) levels in the brain, suggesting a mechanism related to the modulation of neurotransmitter balance. ekb.eg Another study reported that newly synthesized thioxopyrimidine and thiazolopyrimidine derivatives showed good anticonvulsant activities. nih.gov
| Derivative Class | Test Model | Key Findings | Reference |
|---|---|---|---|
| Substituted thiopyrimidine derivatives (8b, 8c, 8d, 10b, 11) | Pentylenetetrazole (PTZ) and Maximal electroshock (MES) tests | Displayed remarkable anticonvulsant efficiency relative to Phenytoin and Carbamazepine. Increased GABA levels and reduced glutamate levels. | ekb.eg |
| Thioxopyrimidine and Thiazolopyrimidine derivatives | Not specified | Showed good anticonvulsant activities comparable to Carbamazepine. | nih.gov |
| 1,2,4-triazole derivatives of pyrimidine | MES and scPTZ tests | Some synthesized compounds exhibited anticonvulsant activity with no neurotoxicity at the maximum administered dose. | researchgate.net |
| 2,6-dimethylpyridine derivatives | Not specified | Substitutions at the 3rd and 5th positions were tested for anticonvulsant activity. | jchemrev.com |
Other Pharmacological Effects (e.g., Analgesic, Sedative)
A comprehensive review of publicly available scientific literature, including peer-reviewed articles and patent databases, reveals a notable absence of research specifically investigating the analgesic or sedative properties of this compound. While the broader class of pyridine derivatives has been a source of compounds with diverse biological activities, dedicated studies to characterize the potential effects of this compound on pain perception or the central nervous system in terms of sedation appear not to have been published.
Consequently, there are no detailed research findings, in vivo or in vitro data, or structure-activity relationship (SAR) studies available that would elucidate the analgesic or sedative potential of this specific compound. The lack of data prevents any substantive discussion on its pharmacological implications in these areas. Further preclinical investigations would be required to determine if this compound or its close analogues possess any meaningful analgesic or sedative activity.
Applications in Catalysis and Materials Science Research
Catalytic Roles of Pyridine (B92270) Derivatives
The pyridine ring is a fundamental scaffold in catalysis, utilized both as a catalyst itself and as a ligand to modulate the activity of metal centers. The electronic properties of the pyridine ring, characterized by its electron-deficient nature and the availability of a lone pair of electrons on the nitrogen atom, are key to its catalytic functions.
Pyridine and its derivatives are among the most common ligands in transition metal catalysis due to the nitrogen atom's ability to coordinate with a wide array of metal centers. ontosight.aimdpi.com This coordination is crucial for stabilizing the metal complex and influencing its catalytic activity. ontosight.ai The substituents on the pyridine ring play a critical role in tuning the electronic and steric properties of the resulting metal complex.
For instance, electron-donating groups, such as the methyl groups in Methyl 2,6-dimethylisonicotinate, increase the electron density on the nitrogen atom, enhancing its σ-donating ability and forming stronger bonds with the metal center. Conversely, electron-withdrawing groups can alter the ligand's properties differently. This tunability allows for the fine-tuning of a catalyst's performance for specific reactions, such as cross-coupling reactions, hydrogenations, and polymerizations. researchgate.net Palladium(II) complexes featuring substituted pyridine ligands have demonstrated efficacy as precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. researchgate.net The functionalization of the pyridine ligand with either electron-donating or electron-withdrawing groups leads to significant changes in the physicochemical properties of the coordination compounds. researchgate.net
Pyrazolopyridine (PzPy) ligands, which are modifications of the bipyridine framework, have also been employed in transition-metal-catalyzed reactions for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The modular synthesis of these ligands allows for easy introduction of various substituents, further highlighting the versatility of the pyridine scaffold in ligand design. rsc.org
Pyridine derivatives can function as organocatalysts, particularly in oxidation and esterification reactions. In certain esterifications, pyridine acts as a base and activates acylating agents. mdpi.com A well-known example is 4-dimethylaminopyridine (B28879) (DMAP), which is a highly efficient catalyst for acylation reactions. The increased nucleophilicity of the pyridine nitrogen, enhanced by electron-donating groups, is crucial for this catalytic activity. wur.nl In a metal-free aerobic oxidation of aryl α-halo esters to aryl α-keto esters, pyridines bearing strong electron-donating groups, like DMAP, have shown high yields, indicating that the nucleophilicity of the pyridine is a key factor. wur.nl
The oxidation of the pyridine nitrogen atom itself to form a pyridine N-oxide is a feature of tertiary amines and can be achieved using peracids. mdpi.com These N-oxides can, in turn, be used in various chemical transformations. dntb.gov.ua Furthermore, cobalt-based catalysts have been used for the oxidative cross-esterification of a variety of alcohols into esters using a green oxidant. avantorsciences.com While not directly involving pyridine as the catalyst, this highlights the importance of esterification in synthetic chemistry where pyridine derivatives often play a role.
| Catalyst System | Reaction Type | Substrate | Product | Key Finding |
| Pd(II) complexes with substituted pyridine ligands | Suzuki–Miyaura & Heck cross-coupling | Aryl halides, etc. | Biaryls, substituted alkenes | Ligand substituents significantly alter catalytic efficiency. researchgate.net |
| 4-Dimethylaminopyridine (DMAP) | Aerobic Oxidation | Aryl α-halo esters | Aryl α-keto esters | High nucleophilicity of the pyridine catalyst is crucial for high yields. wur.nl |
| 2,6-Dimethylpyridinium trinitromethanide | Four-component condensation | Benzil, aldehydes, amines, ammonium (B1175870) acetate | Tetrasubstituted imidazoles | A novel, reusable nanostructured molten salt catalyst. ontosight.ai |
| Cobalt-based inorganic catalyst with KCl | Oxidative Cross-Esterification | Alcohols | Esters | Efficient conversion of various alcohols to esters under mild conditions. avantorsciences.com |
This table provides examples of catalytic systems involving pyridine derivatives and related reactions.
The hydrogenation of the pyridine ring is an important industrial process for the production of piperidines, which are valuable building blocks in pharmaceuticals and other fine chemicals. chemrxiv.org This transformation is typically carried out using heterogeneous catalysts based on metals like nickel, cobalt, or ruthenium at elevated temperatures. mdpi.com The hydrogenation of pyridine to piperidine (B6355638) is an exothermic reaction. mdpi.com
Recent advancements have focused on performing these hydrogenations under milder conditions. Electrocatalytic hydrogenation of pyridine to piperidine has been demonstrated at ambient temperature and pressure using a carbon-supported rhodium catalyst, offering a more sustainable alternative to traditional methods that rely on high-pressure H₂ gas. chemrxiv.orgacs.org
The structural core of this compound, 2,6-dimethylpyridine (B142122) (2,6-lutidine), is of particular interest in the context of hydrogen storage. The reversible hydrogenation and dehydrogenation of 2,6-lutidine to and from 2,6-dimethylpiperidine (B1222252) forms the basis of a Liquid Organic Hydrogen Carrier (LOHC) system. chemrxiv.org This system, which can operate under relatively mild conditions with a palladium catalyst, offers a promising method for the safe and efficient storage and transport of hydrogen. chemrxiv.org
Development of Novel Catalytic Systems Utilizing Pyridine Scaffolds
The versatility of the pyridine framework has spurred the development of innovative catalytic systems. A notable area of research involves the use of 2,6-disubstituted pyridines, such as the 2,6-dimethylpyridine (lutidine) core of this compound, as a rigid scaffold for constructing pincer ligands.
PNP pincer complexes, where two phosphine (B1218219) donor groups are linked to a central pyridine unit, have emerged as highly effective catalysts for a range of transformations. mdpi.com These ligands create a stable and rigid coordination environment around the metal center. mdpi.com Iron and manganese complexes with PNP pincer ligands based on a 2,6-diaminopyridine (B39239) scaffold have shown significant activity in the hydrogenation of carbonyl compounds and the dehydrogenation of alcohols. mdpi.com The design of these ligands allows for metal-ligand cooperation, where the ligand actively participates in the catalytic cycle, often through reversible aromatization/dearomatization of the pyridine ring. mdpi.com
Beyond molecular complexes, novel materials based on pyridine derivatives have been developed. For example, 2,6-dimethylpyridinium trinitromethanide has been synthesized and used as a nanostructured molten salt catalyst for the one-pot synthesis of tetrasubstituted imidazoles. ontosight.ai This approach highlights the potential for creating effective and reusable catalysts from simple pyridine derivatives. ontosight.ai
Potential in Polymer and Advanced Material Development
The incorporation of pyridine units into polymers can impart unique properties, including thermal stability, conductivity, and responsiveness to stimuli like pH. tsijournals.comrsc.org Pyridine-containing polymers are being explored for a variety of applications, from drug delivery and self-assembling materials to advanced coatings and electronics. researchgate.netrsc.org The ester functionality in this compound makes it a candidate for polyester (B1180765) synthesis, while the pyridine ring offers a site for coordination and further functionalization.
Pyridine dicarboxylic acids are being investigated as renewable building blocks for polyesters, offering a potential alternative to petroleum-derived monomers like terephthalic acid. wur.nl The synthesis of polyesters from 2,6-pyridinedicarboxylic acid and various diols has been reported, yielding materials with distinct thermal properties. wur.nl Similarly, polypyridine esters can be synthesized through palladium-catalyzed carboalkoxylation, providing a route to functional polymers that can be further modified. acs.orgacs.org
Coordination polymers are another class of advanced materials where isonicotinate (B8489971) derivatives have proven valuable. Methyl isonicotinate, a close structural relative of the target compound, has been used to synthesize copper iodide coordination polymers that exhibit strong luminescence and interesting electrical conductivity properties. nih.govrsc.org The structure and properties of these materials are highly dependent on the supramolecular arrangement and the nature of the ligands. nih.govrsc.org Furthermore, 2,6-dimethyl-pyridine-3,5-dicarboxylic acid has been used to create a three-dimensional heterometallic (Ni(II)/Pb(II)) coordination polymer, demonstrating the ability of the dimethyl-substituted pyridine scaffold to form complex, extended networks. tandfonline.com These examples underscore the potential of this compound to serve as a monomer or ligand in the creation of novel functional polymers and advanced materials with tailored optical, electronic, and structural properties.
| Polymer/Material Type | Precursor/Ligand | Key Properties/Applications |
| Coordination Polymer | Methyl isonicotinate (MeIN) | Luminescence, electrical conductivity. nih.govrsc.org |
| Coordination Polymer | 2,6-dimethyl-pyridine-3,5-dicarboxylic acid | Forms 3D heterometallic networks. tandfonline.com |
| Polyester | Pyridine dicarboxylic acids | Potential renewable alternative to PET, varied thermal properties. wur.nl |
| Polypyridine Ester | Bromo-, chloro-, or triflate-substituted pyridines | Synthesis of functional aldehydes and carboxylates for ligands. acs.orgacs.org |
| Pyridine-containing Copolymers | 5-ethenyl-2-methyl-pyridine | Potential for conductive materials, optical materials, advanced coatings. ontosight.ai |
This table summarizes the development of polymers and advanced materials from pyridine-based precursors related to this compound.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Sustainable Chemistry Approaches
The development of new and improved methods for synthesizing pyridine (B92270) derivatives is a significant area of focus for researchers. citedrive.comnih.gov The goal is to create processes that are not only efficient in terms of yield and purity but also environmentally friendly. citedrive.comresearchgate.net Key to this endeavor is the adoption of green chemistry principles, which include the use of less hazardous materials, renewable feedstocks, and energy-efficient reaction conditions. numberanalytics.com
Furthermore, the use of green catalysts and environmentally benign solvents is a critical aspect of sustainable synthesis. citedrive.comresearchgate.net Biocatalysts, such as enzymes, offer a highly selective and eco-friendly alternative to traditional chemical catalysts. numberanalytics.com Researchers are also investigating solvent-free reaction conditions and the use of greener solvents like aqueous ethanol (B145695) to minimize the environmental impact of pyridine synthesis. researchgate.net The development of these sustainable methods will be crucial for the large-scale and responsible production of methyl 2,6-dimethylisonicotinate and its derivatives. citedrive.comnih.gov
Structure-Activity Relationship (SAR) Studies for Enhanced Bioactivity
For derivatives of this compound, SAR studies will be instrumental in optimizing their biological effects. This involves creating a library of analogous compounds with variations at different positions of the pyridine ring and its substituents. rroij.com For example, altering the groups at the 2- and 6-positions or modifying the ester functional group could lead to enhanced interactions with biological targets. nih.gov
The insights gained from SAR studies are invaluable for guiding the design of new molecules with improved properties. gardp.org This iterative process of synthesis, biological testing, and analysis allows researchers to refine the structure of a lead compound, ultimately leading to the development of more effective and safer therapeutic agents. oncodesign-services.com
Advanced Computational Modeling and Drug Design Applications
In recent years, computational modeling has become an indispensable tool in drug discovery, offering a powerful and cost-effective way to design and evaluate new drug candidates. researchgate.netnih.govrjeid.com These in-silico methods allow researchers to predict how a molecule will interact with a biological target, such as an enzyme or receptor, before it is even synthesized. researchgate.net
For this compound and its derivatives, techniques like molecular docking and molecular dynamics simulations can provide detailed insights into their binding modes and affinities. researchgate.netmdpi.com Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, while molecular dynamics simulations can model the behavior of the ligand-receptor complex over time. mdpi.com
These computational approaches can be used to screen large virtual libraries of compounds, identifying those with the highest potential for biological activity. nih.gov They can also be used to guide the design of new molecules with improved properties, such as enhanced binding affinity or better selectivity. nih.gov By integrating computational modeling with experimental studies, researchers can accelerate the drug discovery process and increase the likelihood of success. nih.gov
Exploration of New Biological Targets and Therapeutic Areas
The pyridine scaffold is a common feature in many biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry. nih.goveurekaselect.comnih.gov Derivatives of pyridine have shown a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.netjchemrev.com
Future research into this compound will likely focus on exploring its potential to interact with a variety of biological targets. Given the broad therapeutic potential of pyridine compounds, there is a strong rationale for screening this molecule and its derivatives against a diverse panel of enzymes and receptors. eurekaselect.comresearchgate.net For instance, some pyridine-containing compounds have been identified as inhibitors of enzymes like cyclooxygenases (COX), which are involved in inflammation. mdpi.com Others have shown activity against kinases, which play a crucial role in cell signaling and are important targets in cancer therapy. eurekaselect.com
The exploration of new biological targets could open up novel therapeutic avenues for this compound. This could include applications in areas such as neurodegenerative diseases, where some functionalized pyridines have shown promise, or in the development of new treatments for infectious diseases. researchgate.net
Integration with Emerging Technologies in Chemical and Biological Research
The advancement of new technologies is continually transforming the landscape of chemical and biological research. The integration of this compound and its derivatives with these emerging technologies holds significant promise for future discoveries.
For example, high-throughput screening (HTS) technologies can be used to rapidly test large libraries of compounds for their biological activity against a specific target. This can greatly accelerate the identification of new lead compounds for drug development.
Furthermore, advances in areas such as proteomics and genomics can help to identify new biological targets for which this compound derivatives may be effective. By understanding the genetic and protein-level changes that occur in disease, researchers can identify novel targets for therapeutic intervention.
The synergy between chemistry, biology, and technology will be a driving force in unlocking the full potential of this compound and its analogs in the years to come.
Q & A
Basic: What are the key physicochemical properties of Methyl 2,6-dimethylisonicotinate relevant to experimental handling?
Answer:
this compound is a pyridine derivative with a molecular formula of and a molecular weight of 179.22 g/mol . Key properties include:
- Solubility : Likely soluble in organic solvents like ethanol, methanol, or dichloromethane (based on structural analogs in ).
- Stability : Sensitive to strong acids/bases and oxidizing agents; store in a cool, dry environment under inert gas to prevent hydrolysis or decomposition .
- Melting Point : Data not explicitly reported, but analogous compounds (e.g., ethyl 2,6-dimethylpyridine-4-carboxylate) suggest a range of 30–60°C .
Methodological Tip : Use gas chromatography (GC) or HPLC for purity assessment, as recommended for structurally similar amines and esters .
Basic: What synthetic routes are commonly employed for the preparation of this compound?
Answer:
The compound is typically synthesized via esterification of 2,6-dimethylisonicotinic acid using methanol under acidic catalysis (e.g., ) . Key steps include:
Reagent Preparation : Use anhydrous methanol to avoid side reactions.
Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or FT-IR for ester bond formation (~1700–1750 cm) .
Purification : Employ recrystallization or column chromatography to isolate the product.
Note : Structural analogs in (e.g., 2',6'-dihydroxy 4'-methoxychalcone) suggest alternative pathways, but esterification remains the most direct method.
Advanced: How can researchers optimize reaction conditions for the esterification of 2,6-dimethylisonicotinic acid to improve yield?
Answer:
Optimization requires a factorial design approach:
Variables : Test temperature (40–80°C), catalyst concentration (1–5% ), and reaction time (4–24 hours).
Response Surface Methodology (RSM) : Use software like Minitab or Design-Expert to model interactions between variables .
Validation : Confirm optimal conditions with triplicate runs.
Case Study : A study on methyl coumarin derivatives () achieved 85% yield at 60°C with 3% over 12 hours. Similar conditions may apply here.
Advanced: What analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : NMR should show peaks for methyl groups (~2.5 ppm) and the ester carbonyl (~3.7 ppm for OCH) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS can confirm the molecular ion peak at m/z 179.216 .
- X-ray Crystallography : For absolute confirmation, single-crystal XRD (as in ) resolves bond lengths and angles .
Data Conflict Resolution : Cross-validate discrepancies (e.g., unexpected peaks) by repeating analyses and comparing with literature analogs in or 17.
Advanced: How should researchers address discrepancies in reported spectral data for this compound across different studies?
Answer:
Discrepancies often arise from impurities, solvent effects, or instrumentation calibration. Steps to resolve:
Replicate Experiments : Synthesize the compound under controlled conditions and reacquire spectra .
Systematic Review : Use databases like SciFinder or Web of Science ( ) to collate and compare published data.
Uncertainty Analysis : Quantify measurement errors (e.g., ±0.1 ppm for NMR shifts) and document in the "Discussion" section .
Example : If NMR shifts vary, re-examine solvent choice (e.g., DMSO vs. CDCl) and temperature during acquisition.
Advanced: What strategies are recommended for designing stability studies under varying environmental conditions?
Answer:
Follow ICH Q1A guidelines with modifications for pyridine derivatives:
Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light .
Analytical Endpoints : Monitor degradation via HPLC for new peaks or GC-MS for volatile byproducts.
Kinetic Modeling : Use Arrhenius plots to predict shelf life at standard storage conditions .
Safety Note : Decomposition may release hazardous vapors (e.g., methyl isocyanate); conduct tests in a fume hood with proper PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
